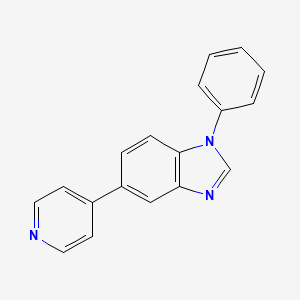
1-phenyl-5-pyridin-4-ylbenzimidazole
Descripción general
Descripción
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with phenyl and pyridinyl groups. Benzimidazole derivatives are known for their extensive range of biological activities and therapeutic applications, making them a significant focus in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-5-pyridin-4-ylbenzimidazole typically involves the condensation of ortho-phenylenediamine with pyridine-4-carboxaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out under mild conditions in a solvent mixture, followed by purification using hexane and water washes .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for higher yields and efficiency. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Grignard reagents.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-phenyl-5-pyridin-4-ylbenzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
3-Phenyl-1-(phenylthio)imidazo[1,5-a]pyridine: Exhibits anti-inflammatory and anticancer properties.
5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide: Studied for its potential as an anticancer agent .
Uniqueness: 1-Phenyl-5-pyridin-4-yl-1H-benzoimidazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and pyridinyl groups enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C18H13N3 |
|---|---|
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
1-phenyl-5-pyridin-4-ylbenzimidazole |
InChI |
InChI=1S/C18H13N3/c1-2-4-16(5-3-1)21-13-20-17-12-15(6-7-18(17)21)14-8-10-19-11-9-14/h1-13H |
Clave InChI |
IGYFRIYKNVEBQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C4=CC=NC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8588369.png)
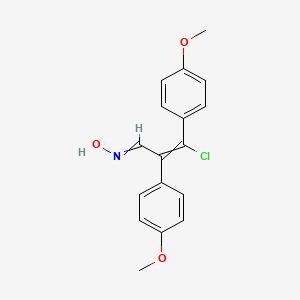

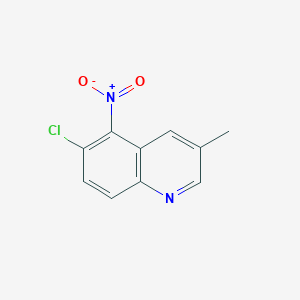
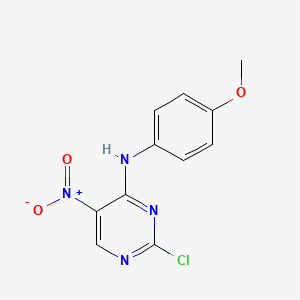
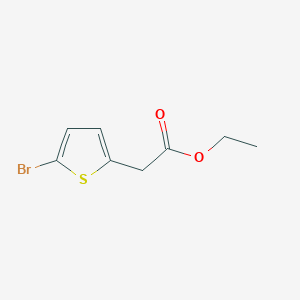

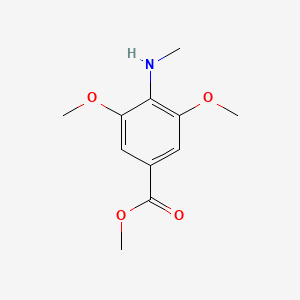
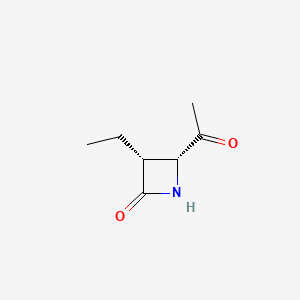
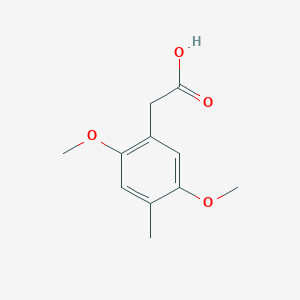
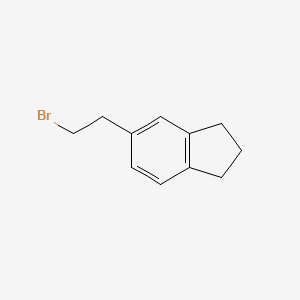

![tert-butyl N-[1-(3-nitrophenyl)piperidin-4-yl]carbamate](/img/structure/B8588451.png)
